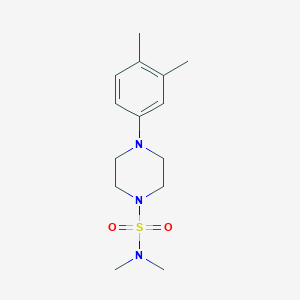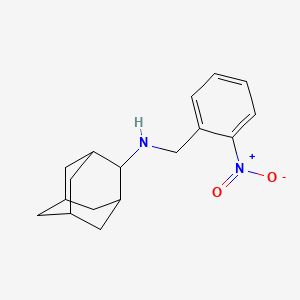
N-(3-acetylphenyl)-2-(2-pyridinylthio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-2-(2-pyridinylthio)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as APPTA and has been found to have a wide range of applications in the field of biochemistry and pharmacology.
作用机制
The mechanism of action of APPTA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. APPTA has been found to inhibit the activity of histone deacetylases, which play a key role in gene expression and cell proliferation. APPTA has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
APPTA has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. APPTA has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. APPTA has also been found to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth and metastasis.
实验室实验的优点和局限性
The advantages of using APPTA in lab experiments include its high potency, selectivity, and low toxicity. APPTA has been shown to have a high affinity for its target enzymes and signaling pathways, which allows for the selective inhibition of specific cellular processes. The limitations of using APPTA in lab experiments include its poor solubility in aqueous solutions and its instability under certain conditions. These limitations can be overcome by using appropriate solvents and storage conditions.
未来方向
There are several future directions for the study of APPTA, including the development of new derivatives with improved pharmacological properties, the investigation of its potential use in combination therapy with other drugs, and the exploration of its mechanism of action at the molecular level. Additionally, the use of APPTA in preclinical and clinical studies for the treatment of various diseases should be further explored to determine its efficacy and safety profiles. Overall, APPTA has great potential for use in scientific research and drug discovery, and further studies are needed to fully understand its therapeutic potential.
合成方法
The synthesis of APPTA involves the reaction of 3-acetylphenyl isothiocyanate with 2-aminopyridine in the presence of a base. The resulting product is then treated with acetic anhydride to obtain APPTA. This synthesis method has been optimized to produce high yields of APPTA with high purity.
科学研究应用
APPTA has been used in various scientific research applications, including cancer research, neuropharmacology, and drug discovery. In cancer research, APPTA has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking angiogenesis. In neuropharmacology, APPTA has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease and Parkinson's disease. In drug discovery, APPTA has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
N-(3-acetylphenyl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-11(18)12-5-4-6-13(9-12)17-14(19)10-20-15-7-2-3-8-16-15/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIQQBWWXZAXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5748155.png)
![1-(2,5-dimethylphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5748161.png)
![N-[2-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5748177.png)
![3,9,11-trimethylpyrimido[5',4':3,4]pyrrolo[2,1-a]isoquinoline-10,12(9H,11H)-dione](/img/structure/B5748184.png)




![N-[4-(aminocarbonyl)phenyl]-2-methylbenzamide](/img/structure/B5748231.png)
![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B5748245.png)